(2-Methoxy-6-phenylpyridin-3-yl)boronic acid
Overview
Description
(2-Methoxy-6-phenylpyridin-3-yl)boronic acid is an organic compound with the molecular formula C12H12BNO3 and a molecular weight of 229.04 g/mol. This compound is a boronic acid derivative, which has shown promising results in various scientific experiments. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki–Miyaura coupling reactions .
Biochemical Analysis
Biochemical Properties
(2-Methoxy-6-phenylpyridin-3-yl)boronic acid plays a crucial role in biochemical reactions, particularly in the Suzuki–Miyaura coupling reaction, which is widely used for carbon-carbon bond formation. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with palladium catalysts during the Suzuki–Miyaura coupling, facilitating the formation of new carbon-carbon bonds .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can modulate the activity of certain enzymes and proteins, leading to changes in cellular behavior. For example, it has been observed to impact the expression of genes involved in metabolic pathways, thereby altering cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The binding interactions often involve the formation of covalent bonds with target enzymes or proteins, leading to their inhibition or activation . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or heat . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant harm. At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without being harmful.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound has been shown to affect the activity of enzymes involved in the synthesis and degradation of certain metabolites, leading to changes in their levels within cells . These interactions can have significant implications for cellular metabolism and overall biochemical processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. This compound is transported across cell membranes through specific transporters or binding proteins . Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound within tissues can also influence its overall activity and effectiveness.
Subcellular Localization
The subcellular localization of this compound is essential for its function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, where it can affect metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (2-Methoxy-6-phenylpyridin-3-yl)boronic acid typically involves the reaction of 2-methoxy-6-phenylpyridine with a boron-containing reagent under specific conditions. One common method is the use of boronic esters as intermediates, which are then hydrolyzed to yield the boronic acid .
Industrial Production Methods: Industrial production methods for boronic acids often involve large-scale synthesis using similar routes as in laboratory settings but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: (2-Methoxy-6-phenylpyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The methoxy group can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed:
Suzuki–Miyaura Coupling: The major product is a biaryl compound.
Oxidation: The major product is the corresponding phenol.
Substitution: The major products are the substituted derivatives of the original compound.
Scientific Research Applications
(2-Methoxy-6-phenylpyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used in the development of biologically active molecules and as a probe in biochemical assays.
Industry: The compound is used in the production of advanced materials and fine chemicals.
Mechanism of Action
The mechanism of action of (2-Methoxy-6-phenylpyridin-3-yl)boronic acid in Suzuki–Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the final biaryl product and regenerate the palladium catalyst.
Comparison with Similar Compounds
Phenylboronic Acid: Similar in structure but lacks the methoxy and pyridine groups.
2-Methoxyphenylboronic Acid: Similar but lacks the pyridine ring.
6-Phenylpyridin-3-ylboronic Acid: Similar but lacks the methoxy group.
Uniqueness: (2-Methoxy-6-phenylpyridin-3-yl)boronic acid is unique due to the presence of both methoxy and pyridine groups, which can influence its reactivity and selectivity in chemical reactions . This makes it a valuable reagent in organic synthesis and a versatile compound for various scientific applications.
Properties
IUPAC Name |
(2-methoxy-6-phenylpyridin-3-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BNO3/c1-17-12-10(13(15)16)7-8-11(14-12)9-5-3-2-4-6-9/h2-8,15-16H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKCHRZYPRDYABC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)C2=CC=CC=C2)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376750 | |
Record name | (2-Methoxy-6-phenylpyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1029654-26-9 | |
Record name | B-(2-Methoxy-6-phenyl-3-pyridinyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1029654-26-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Methoxy-6-phenylpyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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